molecular formula C10H8ClNO2 B1499662 7-chloro-4-methyl-1H-indole-3-carboxylic acid

7-chloro-4-methyl-1H-indole-3-carboxylic acid

Cat. No. B1499662
M. Wt: 209.63 g/mol
InChI Key: PFMMSALLSIAESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-methyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

7-chloro-4-methyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H8ClNO2/c1-5-2-3-7(11)9-8(5)6(4-12-9)10(13)14/h2-4,12H,1H3,(H,13,14)

InChI Key

PFMMSALLSIAESJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4.5 mL of DMF cooled in an ice-salt bath, 1.3 mL of phosphorus oxychloride was added, and the resulting mixture was stirred for 30 minutes. A solution of 2.13 g of 7-chloro-4-methyl-1H-indole in 3 mL of DMF was added to the solution under cooling and the resulting mixture was stirred at room temperature for 15 minutes and at 35° C. for 1 hour. After the solution was allowed to cool, 20 g of ice and 15 mL of 10 M aqueous sodium hydroxide solution were added, the resulting mixture was heated to 100° C., then allowed to cool to room temperature, and stirred under ice cooling for 30 minutes, and the precipitated solid was collected by filtration. To a solution of the solid obtained in 15 mL of MeCN and 50 mL of t-BuOH, 14 mL of 2-methyl-2-butene and 3.1 g of sodium dihydrogen phosphate were added, and a mixture of 9.3 g of sodium chlorite and 15 mL of water were further added, and the resulting mixture was stirred at room temperature for 2 days. To the solution, 100 mL of toluene and 50 mL water were added, and the mixture was extracted twice with 50 mL of 0.5 M aqueous sodium hydroxide solution. Concentrated hydrochloric acid was added to the extract to adjust the pH to pH3, the precipitated solid was collected by filtration, and the obtained solid was purified by silica gel column chromatography (chloroform-methanol=100:1 →150:1→20:1) to obtain 0.79 g of 7-chloro-4-methyl-1H-indole-3-carboxylic acid as a beige solid.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.13 g
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
9.3 g
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
14 mL
Type
reactant
Reaction Step Seven
Quantity
3.1 g
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.